![molecular formula C34H24ClN B12580120 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline CAS No. 644996-79-2](/img/structure/B12580120.png)
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of a chloroanthracene moiety attached to an ethenyl group, which is further connected to a diphenylaniline structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline typically involves a multi-step process. One common method starts with the preparation of 10-chloroanthracene, which is then subjected to a series of reactions to introduce the ethenyl and diphenylaniline groups. The key steps include:
Chlorination of Anthracene: Anthracene is chlorinated to produce 10-chloroanthracene.
Formation of Ethenyl Intermediate: The 10-chloroanthracene is reacted with an appropriate reagent to introduce the ethenyl group.
Coupling with Diphenylaniline: The ethenyl intermediate is then coupled with diphenylaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
Scientific Research Applications
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
Compared to these similar compounds, 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline exhibits unique properties due to the presence of the chloro group and the specific arrangement of functional groups. This uniqueness makes it particularly valuable in applications requiring specific chemical reactivity and physical properties.
Properties
CAS No. |
644996-79-2 |
|---|---|
Molecular Formula |
C34H24ClN |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
4-[2-(10-chloroanthracen-9-yl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C34H24ClN/c35-34-32-17-9-7-15-29(32)31(30-16-8-10-18-33(30)34)24-21-25-19-22-28(23-20-25)36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-24H |
InChI Key |
OIKVHFZJBOFGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
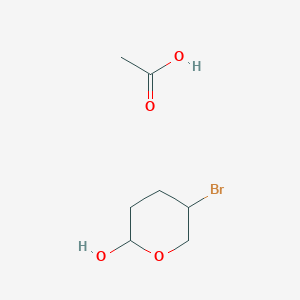
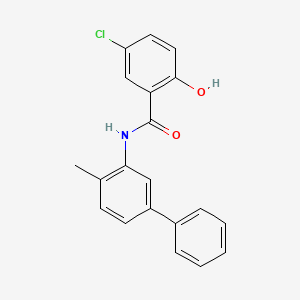
![3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine](/img/structure/B12580069.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
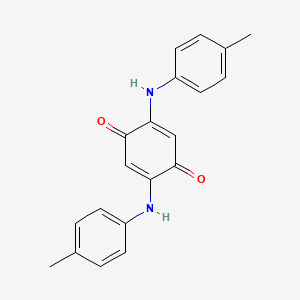
![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
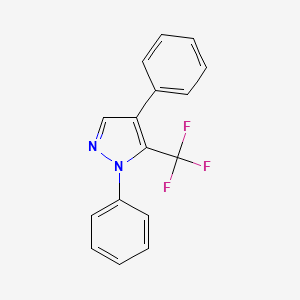
![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)
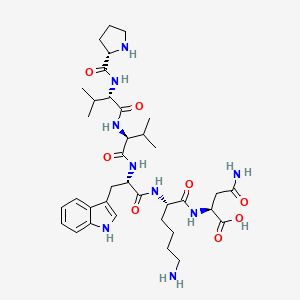
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
